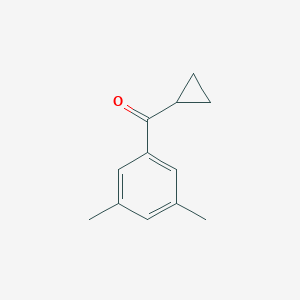

Cyclopropyl 3,5-diméthylphényl cétone

Vue d'ensemble

Description

Cyclopropyl 3,5-dimethylphenyl ketone is an organic compound with the molecular formula C12H14O. It is characterized by the presence of a cyclopropyl group attached to a 3,5-dimethylphenyl ring through a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Applications De Recherche Scientifique

Organic Synthesis

Cyclopropyl 3,5-dimethylphenyl ketone serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as a precursor in the synthesis of various complex organic molecules through reactions such as nucleophilic attacks and electrophilic substitutions. For instance, it has been involved in the development of new phosphine ligands for catalysis .

Medicinal Chemistry

In medicinal chemistry, cyclopropyl 3,5-dimethylphenyl ketone is explored for its potential therapeutic effects. Notable applications include:

- Pharmaceutical Development : It is used as a precursor for synthesizing pharmaceutical compounds that may exhibit biological activity. The compound's structure allows for modifications that can enhance drug efficacy and selectivity against specific biological targets .

Material Science

The compound's unique structural characteristics make it suitable for developing new materials. Applications include:

- Polymer Synthesis : Cyclopropyl 3,5-dimethylphenyl ketone has been investigated for its role in synthesizing polymers and other materials that require specific mechanical or thermal properties .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of cyclopropyl 3,5-dimethylphenyl ketone in a catalytic asymmetric ring-opening reaction with β-naphthols. This reaction yielded chiral β-naphthol derivatives with high enantioselectivities (up to 97% ee), showcasing the compound's utility in producing enantiomerically enriched products.

Case Study 2: Reaction Mechanisms

Research has highlighted the mechanism of action involving cyclopropyl 3,5-dimethylphenyl ketone in reduction reactions. The ketone group undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. This reactivity is pivotal for synthesizing alcohol derivatives that are important in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclopropyl 3,5-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylphenyl cyclopropyl ketone with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Grignard reagents. In this approach, 3,5-dimethylphenyl magnesium bromide is reacted with cyclopropyl ketone to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of cyclopropyl 3,5-dimethylphenyl ketone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl 3,5-dimethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Mécanisme D'action

The mechanism of action of cyclopropyl 3,5-dimethylphenyl ketone involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the ketone group undergoes nucleophilic attack by hydride ions, leading to the formation of an alcohol. In electrophilic substitution reactions, the aromatic ring’s electron density influences the reactivity and orientation of incoming electrophiles.

Comparaison Avec Des Composés Similaires

Cyclopropyl 3,5-dimethylphenyl ketone can be compared with other similar compounds such as:

Cyclopropyl phenyl ketone: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and physical properties.

3,5-Dimethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.

Cyclopropyl 4-methylphenyl ketone: Has a different substitution pattern on the aromatic ring, leading to variations in chemical behavior.

The uniqueness of cyclopropyl 3,5-dimethylphenyl ketone lies in the combination of the cyclopropyl group and the 3,5-dimethyl substitution on the aromatic ring, which imparts distinct reactivity and stability compared to its analogs.

Activité Biologique

Cyclopropyl 3,5-dimethylphenyl ketone (CPDMPK) is an organic compound characterized by a cyclopropyl group linked to a ketone functional group and a 3,5-dimethylphenyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article delves into the biological activity of CPDMPK, highlighting key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C14H18O

- Molecular Weight : 218.29 g/mol

- CAS Number : 150668-38-5

The unique structural characteristics of CPDMPK contribute to its reactivity and biological activity. The presence of the cyclopropyl group may enhance its interaction with biological macromolecules, while the 3,5-dimethyl substitution on the phenyl ring can influence its chemical properties.

The biological activity of CPDMPK is primarily attributed to its ability to interact with various molecular targets within biological systems. The ketone functional group can participate in hydrogen bonding with enzymes and receptors, potentially influencing their conformation and activity. Additionally, the cyclopropyl group may facilitate interactions with hydrophobic pockets in proteins.

Interaction Studies

Preliminary studies have indicated that CPDMPK can affect enzyme-catalyzed reactions involving ketones and their derivatives. These interactions are crucial for evaluating its viability as a therapeutic agent or industrial chemical.

Antimicrobial Properties

Research indicates that CPDMPK exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds similar to CPDMPK have demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

CPDMPK has been studied for its anti-inflammatory properties. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a potential role for CPDMPK in treating inflammatory diseases .

Cytotoxic Activity

Recent investigations into the cytotoxic effects of CPDMPK have shown promising results. It has been reported to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism behind this cytotoxicity may involve the disruption of cellular signaling pathways critical for cell survival .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of CPDMPK, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropyl phenyl ketone | C13H14O | Lacks methyl substitutions |

| 3-Methylcyclopropyl phenyl ketone | C14H16O | Contains an additional methyl group |

| Cyclobutyl 3,5-dimethylphenyl ketone | C14H18O | Features a cyclobutyl instead of cyclopropyl |

The combination of the cyclopropyl structure and the specific methyl substitution pattern on the phenolic ring imparts distinct reactivity and stability compared to these analogs.

Propriétés

IUPAC Name |

cyclopropyl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDNXVIRVMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478491 | |

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-38-5 | |

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.